molecular formula C11H21NO3 B1517315 (3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine CAS No. 1212182-03-0

(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine

Cat. No.: B1517315
CAS No.: 1212182-03-0
M. Wt: 215.29 g/mol
InChI Key: OYRWWTPZWOPIOO-SECBINFHSA-N
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Description

(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine is a chiral, Boc-protected pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and key chiral building block for the construction of more complex, biologically active molecules. The pyrrolidine ring is a privileged saturated scaffold in pharmaceuticals, contributing to favorable three-dimensional coverage and stereochemical complexity that can enhance binding selectivity and optimize physicochemical properties of drug candidates . This specific stereoisomer is particularly useful in the design of ligands for central nervous system (CNS) targets. Research indicates that the substituted trans-(2S,4R)-pyrrolidine motif is a key dopaminergic pharmacophore in the development of dual-target ligands for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R), representing an innovative strategy for creating analgesics with potentially reduced addictive liability . The 2-hydroxyethyl side chain at the 3-position provides a handle for further synthetic functionalization, allowing researchers to link this pharmacophore to other molecular fragments or fine-tune the properties of the final compound. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis while allowing for facile deprotection under mild acidic conditions when needed for downstream reactions. As a building block, this compound is employed in the synthesis of potential therapeutic agents targeting a range of conditions, including pain management, opioid use disorders, and other neurological conditions . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRWWTPZWOPIOO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine, commonly referred to as Boc-HEP, is a chiral amino acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound possesses a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyethyl side chain at the third position of the pyrrolidine ring. Its molecular formula is C11H21NO3, with a molecular weight of 215.29 g/mol.

The synthesis of this compound can be achieved through several methods, typically involving the protection of the amine group followed by functionalization at the pyrrolidine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthesizing more complex biologically active compounds.

Biological Activity Overview

While specific biological targets for this compound are not extensively documented, compounds within the pyrrolidine class have been associated with various biological activities, including:

  • Antioxidant Effects : Pyrrolidine derivatives have shown potential in reducing oxidative stress.
  • Anti-inflammatory Activity : Some studies indicate that these compounds can modulate inflammatory pathways.
  • Antibacterial and Antifungal Properties : Research has suggested that certain pyrrolidine derivatives exhibit activity against various pathogens.
  • Neuropharmacological Effects : The presence of the hydroxyethyl group may enhance interactions with biological systems, potentially leading to therapeutic applications in neurology.

Although this compound does not have a well-defined mechanism of action, its role as a ligand in coordination chemistry is noteworthy. Derivatives can form stable complexes with transition metals, which are essential for various catalytic processes. This property may contribute to its pharmacological effects, although specific biological targets require further investigation.

Comparison with Similar Compounds

The following table highlights some compounds that share structural similarities with this compound:

Compound NameMolecular FormulaUnique Features
(R)-1-N-Boc-3-hydroxypyrrolidineC9H17NO3Hydroxyl group instead of hydroxyethyl
(R)-1-N-Boc-3-hydroxymethylpyrrolidineC10H19NOMethyl group at the third position
(S)-1-Boc-3-(2-hydroxypropyl)pyrrolidineC12H23NO3Propyl group instead of ethyl

This compound is particularly notable due to its stereochemistry and functional groups that enhance solubility and reactivity compared to similar compounds. Its chiral nature allows it to participate in stereoselective reactions more effectively than non-chiral counterparts.

Case Studies and Research Findings

Research on pyrrolidine derivatives has indicated their potential in various therapeutic areas. For example:

  • Antioxidant Studies : A study demonstrated that certain pyrrolidine derivatives could significantly reduce reactive oxygen species (ROS) levels in cellular models, suggesting their potential use as antioxidant agents.
  • Anti-inflammatory Research : In vitro studies have shown that pyrrolidine derivatives can inhibit pro-inflammatory cytokines, indicating their potential for treating inflammatory diseases.
  • Antimicrobial Activity : Experimental results have indicated that some pyrrolidine-based compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs of (3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine include derivatives with variations in substituents (e.g., hydroxyl, amino, fluorinated groups) or stereochemistry. These modifications significantly influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Applications/Properties References
This compound C11H21NO3 215.29 2-Hydroxyethyl N/A* Intermediate in peptide mimetics
(R)-1-Boc-3-hydroxypyrrolidine C9H17NO3 187.24 Hydroxyl 109431-87-0 Chiral building block for β-turn inducers
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate C10H20N2O3 216.28 Amino, Methoxy 1400562-12-0 High stereochemical purity (similarity: 0.96)
(2R)-1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid C10H15F2NO4 251.23 Difluoro, Carboxylic acid N/A Enhanced metabolic stability
(R)-1-Boc-3-(hydroxymethyl)pyrrolidine C10H19NO3 201.27 Hydroxymethyl 496-15-1 Stereoisomer-dependent biological activity
(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine C12H24N2O2 228.33 Dimethylaminomethyl 859027-48-8 Ligand in asymmetric catalysis

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility
  • Hydroxyethyl vs.
  • Fluorinated Derivatives : The presence of difluoro groups in (2R)-1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .
Stereochemical Influence
  • Enantiomers such as (R)- and (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (496-15-1 vs. 138108-72-2) exhibit divergent pharmacological profiles due to chiral recognition in biological systems. For example, (R)-isomers may show higher affinity for specific receptors .

Preparation Methods

Route Using Epichlorohydrin and Sodium Cyanide (Four-Step Method)

This method is detailed in Chinese patent CN102249971A and involves the following steps:

Step Description Conditions and Reagents Notes
1 Ring-opening of epichlorohydrin with sodium cyanide Epichlorohydrin + NaCN + H2SO4, temperature below 10°C, weight ratio NaCN:epichlorohydrin = 1:1.8, 2 hours reaction Produces 4-chloro-3-hydroxy-butyronitrile
2 Reduction and ring closure to form 3-hydroxypyrrolidine NaBH4 + BF3·etherate in THF at 0-10°C, then reflux at 80°C for 6 hours, followed by sodium carbonate treatment Converts nitrile to pyrrolidine ring with hydroxy substituent
3 Boc protection of the nitrogen Di-tert-butyl dicarbonate in THF at 20-30°C, 3 hours Protects the amine as Boc derivative
4 Purification Extraction with chloroform, drying, evaporation, crystallization from petroleum ether Final product purity >95%

This route is advantageous due to the use of relatively inexpensive starting materials (epichlorohydrin and sodium cyanide) and achieves high purity of the final product. The key challenges include careful temperature control during ring-opening and reduction steps to maintain stereochemical integrity and avoid side reactions.

Route Starting from N-Boc-3-pyrrolidinone (Functionalization Approach)

This approach is described in various research and patent documents, including the synthesis of related pyrrolidine derivatives:

Step Description Conditions and Reagents Notes
1 Generation of enolate of N-Boc-3-pyrrolidinone Treatment with NaHMDS in THF at -78°C Prepares reactive intermediate for substitution
2 Electrophilic substitution at 3-position Reaction with chlorotriethylsilane or other electrophiles at low temperature Introduces functional groups at C-3
3 Reductive amination or nucleophilic substitution Reaction with methylamine and Na(OAc)3BH at room temperature Introduces hydroxyethyl or related substituents
4 Purification Extraction, drying, flash chromatography Yields racemic or enantiomerically enriched products

This method allows for versatile functionalization at the 3-position and can be adapted to introduce the 2-hydroxyethyl group. However, it may require further resolution steps to isolate the (3R) enantiomer if starting from racemic mixtures.

Comparative Data Table of Preparation Methods

Feature Epichlorohydrin Route N-Boc-3-pyrrolidinone Route
Starting Materials Epichlorohydrin, NaCN, di-tert-butyl dicarbonate N-Boc-3-pyrrolidinone, NaHMDS, electrophiles, amines
Number of Steps 4 3-4
Temperature Range 0-80°C with low temp control -78°C to room temperature
Stereochemical Control Good, via ring closure step Variable, may require resolution
Purity of Final Product >95% after crystallization Requires chromatography, purity depends on conditions
Yield Not explicitly stated, but efficient Example yield ~66% for related derivatives
Scalability Suitable for industrial scale More suited for laboratory scale
Advantages Cost-effective, high purity Versatile functionalization
Disadvantages Requires handling of cyanide and careful temp control Possible racemization, purification needed

Key Research Findings and Notes

  • The epichlorohydrin route is preferred industrially due to cost-effectiveness and ability to produce high-purity product with straightforward crystallization purification.
  • Use of aprotic solvents such as tetrahydrofuran (THF) and temperature control between 0°C and 80°C are critical for the reduction and ring closure steps.
  • Boc protection is typically carried out at mild temperatures (20-30°C) using di-tert-butyl dicarbonate to avoid side reactions.
  • Purification methods include extraction, drying over anhydrous agents (e.g., sodium sulfate or magnesium sulfate), evaporation, and crystallization from petroleum ether or cyclohexane.
  • Alternative routes via functionalization of N-Boc-3-pyrrolidinone allow for diverse substituents but may require chromatographic purification and enantiomeric resolution.
  • Safety considerations include handling of cyanide salts and boron trifluoride etherate in the epichlorohydrin route.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine, and how is enantiomeric purity ensured?

  • Methodology : The synthesis typically involves:

Boc Protection : Reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the nitrogen .

Hydroxyethyl Introduction : Introducing the 2-hydroxyethyl group via nucleophilic substitution or coupling reactions, often using ethylene oxide or hydroxyethyl halides.

Chiral Resolution : Enantiomeric purity is achieved through chiral chromatography or enzymatic resolution, as seen in related Boc-protected pyrrolidine derivatives .

  • Characterization : Confirmed via 1^1H/13^13C NMR, HPLC with chiral columns, and mass spectrometry (e.g., ESI-MS) .

Q. How does the Boc group influence the stability and reactivity of this compound?

  • Role of Boc : The tert-butoxycarbonyl (Boc) group acts as a protecting agent for the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis. It enhances solubility in organic solvents and stabilizes the compound against acidic conditions but is cleavable under strong acids (e.g., TFA) .
  • Impact on Reactivity : The Boc group directs regioselectivity in subsequent reactions, such as alkylation or cross-coupling, by shielding the nitrogen .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Assigns stereochemistry and confirms substitution patterns.
  • HPLC with Chiral Columns : Validates enantiomeric excess (>98% purity) .
  • Mass Spectrometry : Verifies molecular weight (e.g., calculated MW: ~243.3 g/mol) .
    • Secondary Methods : IR spectroscopy for functional group analysis and X-ray crystallography for absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Optimization Strategies :

  • Catalysis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
  • Temperature Control : Low temperatures (0–5°C) minimize racemization during chiral center formation .
    • Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control .

Q. How do structural modifications (e.g., fluorination or aromatic substitution) impact the biological activity of related pyrrolidine derivatives?

  • Case Studies :

  • Fluorinated Derivatives : Fluorine at the phenyl ring (e.g., 1-Boc-3-(4-fluorophenyl)pyrrolidine) improves metabolic stability and binding affinity to targets like GPCRs .
  • Hydroxyethyl vs. Methylthio : The hydroxyethyl group enhances hydrophilicity, whereas methylthio increases lipophilicity, affecting bioavailability .
    • Data Contradictions : Some studies report reduced activity with bulkier substituents (e.g., tert-butyl) due to steric hindrance .

Q. What strategies are used to resolve discrepancies in biological activity data for this compound analogs?

  • Approaches :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate with activity (e.g., IC₅₀ values) .

Computational Modeling : Molecular docking predicts binding modes to targets like kinases or proteases .

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays for functional activity .

Q. How can researchers design derivatives of this compound for targeted drug delivery?

  • Design Principles :

  • Prodrug Strategies : Link the hydroxyethyl group to labile esters (e.g., acetyl) for controlled release .
  • Conjugation with Biomarkers : Attach fluorescent tags (e.g., FITC) via the Boc-deprotected amine for tracking cellular uptake .
    • Case Example : Derivatives with carboxyphenoxy groups show improved tissue penetration in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine
Reactant of Route 2
(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine

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